molecular formula C4H7F3 B1315801 1,1,1-Trifluorobutane CAS No. 460-34-4

1,1,1-Trifluorobutane

Cat. No. B1315801
CAS RN: 460-34-4
M. Wt: 112.09 g/mol
InChI Key: LDRPULCXZDDSGE-UHFFFAOYSA-N
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Description

1,1,1-Trifluorobutane is a chemical compound with the formula C4H7F3. It has a molecular weight of 112.0936 .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluorobutane consists of a butane molecule where three hydrogen atoms are replaced by fluorine atoms .


Physical And Chemical Properties Analysis

1,1,1-Trifluorobutane has a molecular weight of 112.0936 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Regioselective Synthesis of Fluorinated Derivatives

1,1,1-Trifluoropentane-2,4-dione, a derivative closely related to 1,1,1-Trifluorobutane, has been used in the regioselective synthesis of fluorinated pyrazole derivatives. These compounds are produced by reacting trifluoromethyl-1,3-diketones with per(poly)fluorophenylhydrazines, leading to N-per(poly)fluorophenyl-5-methyl(or thien-2-yl)-3-trifluoromethylpyrazoles. Such fluorinated derivatives have potential applications in pharmaceuticals and agrochemicals due to their unique biological activities (Liping Song & Shizheng Zhu, 2001).

Catalytic Systems for Alkylation

Trifluoroethanol has been used as a promoter in the alkylation of isobutane and butene, catalyzed by triflic acid. This catalytic system demonstrates high selectivity and efficiency, producing high-octane number gasoline components with the ability to be recycled multiple times without significant loss of activity. The research highlights the importance of fluorinated compounds in developing more efficient and sustainable chemical processes (Hailing Ren et al., 2012).

Synthesis and Copolymerization of Fluorinated Monomers

The copolymerization of vinylidene fluoride with bromofluorinated alkenes, such as 4-bromo-1,1,2-trifluorobut-1-ene, has been studied for the development of fluorinated polymers. These materials have applications in various industrial sectors due to their unique properties, including high thermal stability and resistance to solvents and acids (J. Guiot et al., 2005).

Phase Equilibria of Refrigerant Mixtures

Research on the phase equilibria of refrigerant mixtures involving trifluoromethane and isobutane has provided valuable data for the design of more efficient and environmentally friendly refrigeration systems. These studies contribute to the ongoing search for chlorofluorocarbon (CFC) alternatives in cooling technologies (J. Lim et al., 2000).

Spectroscopic Fluorescent Probes

A carbazole derivative based on a trifluorobutane framework has been evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This application demonstrates the potential of fluorinated compounds in developing sensitive and specific probes for monitoring chemical reactions (J. Ortyl et al., 2014).

Safety And Hazards

While specific safety and hazard information for 1,1,1-Trifluorobutane was not found, it’s important to note that similar compounds, such as 3-Iodo-1,1,1-trifluoropropane, are flammable and form explosive mixtures with air . Therefore, it’s advisable to handle 1,1,1-Trifluorobutane with care, avoiding contamination with oxidizing agents and ensuring adequate ventilation .

properties

IUPAC Name

1,1,1-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3/c1-2-3-4(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPULCXZDDSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561153
Record name 1,1,1-Trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorobutane

CAS RN

460-34-4
Record name 1,1,1-Trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
AL Henne, JB Hinkamp - Journal of the American Chemical …, 1945 - ACS Publications
To find out how far a CF3 group would extend its influence, trifluorobutane, CF3CH3CHiCH3, was synthesized and subjected to the action of chlorine. The synthesis problem consisted …
Number of citations: 32 pubs.acs.org
CF Morelli, G Speranza, L Durì… - Organic preparations and …, 2002 - Taylor & Francis
In connection with our studies on the mechanism of adenosylcobalamin-dependent diol dehydratases, I we needed the four stereoisomers of l, l, l-trifluorobutane-2, 3-diol (1-4) as …
Number of citations: 6 www.tandfonline.com
DG Sanders, JM Tedder, JC Walton - Journal of the Chemical Society …, 1978 - pubs.rsc.org
Trifluoroiodomethane has been photolysed in the presence of butane, 1-fluorobutane, and 1,1,1-trifluorobutane in the gas phase. Using literature data for the attack of trifluoromethyl …
Number of citations: 3 pubs.rsc.org
R Belcher, A Sykes, JC Tatlow - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Treatment of 3 : 3-dibromo-1 : 1 : l-trifluorobutan-2-one with hydroxylamine hydrochloride in sodium acetate solution gave 1 : 1 : 1-trifluorobutane-2 : S-dione dioxime as a crude mixture, …
Number of citations: 8 pubs.rsc.org
R Gregory, RN Haszeldine, AE Tipping - Journal of the Chemical …, 1971 - pubs.rsc.org
The photochemical reactions of trifluoroiodomethane or hydrogen bromide with 1,1,1-trifluorobut-2-ene have been studied. Trifluoroiodomethane gives the 1 : 1 adducts 1,1,1-trifluoro-2-…
Number of citations: 11 pubs.rsc.org
M Ghara, S Giri, P Das, PK Chattaraj - Journal of Chemical Sciences, 2022 - Springer
The activation of the CF bond in 1-fluorobutane, 1, 1-difluorobutane and 1, 1, 1-trifluorobutane by some frustrated Lewis pair (FLP) has been assessed by DFT based computational …
Number of citations: 8 link.springer.com
F Gagosz, SZ Zard - Organic Syntheses, 2003 - Wiley Online Library
2,2,2‐Trifluoro‐1‐methoxyethanol Acetamide N‐(2,2,2‐Trifluoro‐1‐hudroxyethyl)acetamide Thionyl chloride N‐1‐(Chloro‐2,2,2‐trifluoroethyl)acetamide Potassium O‐ethyl xanathate S…
Number of citations: 18 onlinelibrary.wiley.com
HH Patel - 1989 - search.proquest.com
The inhibition of riboflavin biosynthesis provides a strategy for the development of therapeutically useful antibiotics. Selective toxicity to the parasite and not the host could be achieved, …
Number of citations: 3 search.proquest.com
T Stevens - The Journal of Organic Chemistry, 1961 - ACS Publications
Apparently this fluorination, at least as con-ducted in these experiments, was successful only when the trifluoromethyl compound produced was of sufficient volatility (bp< 10) to escape …
Number of citations: 24 pubs.acs.org
CF Morelli, L Duri, A Saladino, G Speranza… - Synthesis, 2004 - thieme-connect.com
TiCl 4-mediated nucleophilic ring-opening reactions of chiral acetals derived from (2S, 3S)-1, 1, 1-trifluorobutane-2, 3-diol proceed in a completely regioselective manner, leading to the …
Number of citations: 6 www.thieme-connect.com

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